molecular formula C13H17BrO2 B11787531 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran

2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran

Cat. No.: B11787531
M. Wt: 285.18 g/mol
InChI Key: MXBGAOAPILJORB-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a brominated dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2,6-dimethylphenol with tetrahydropyran in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the phenol and tetrahydropyran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)oxane

InChI

InChI=1S/C13H17BrO2/c1-9-7-11(14)8-10(2)13(9)16-12-5-3-4-6-15-12/h7-8,12H,3-6H2,1-2H3

InChI Key

MXBGAOAPILJORB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2CCCCO2)C)Br

Origin of Product

United States

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